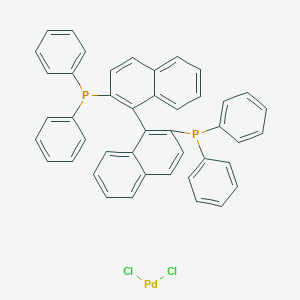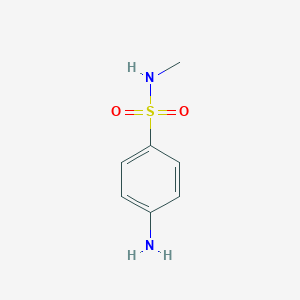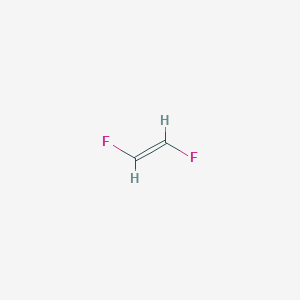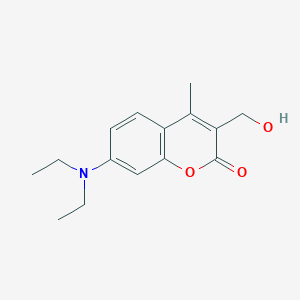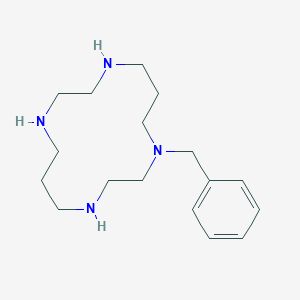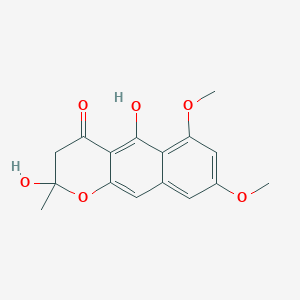
Fonsecin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fonsecin B is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a member of the polyketide family of compounds and is extracted from the fungus Fonsecaea pedrosoi. Fonsecin B has been found to possess various biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
Applications De Recherche Scientifique
DNA Interaction and Polymerase Inhibition
Fonsecin B has been identified as a stabilizing ligand of c-myc G-quadruplex DNA. It demonstrates the ability to inhibit Taq polymerase-mediated DNA extension in vitro through stabilization of the G-quadruplex secondary structure. This finding suggests potential applications in the regulation of gene expression and as a tool in molecular biology research (Lee et al., 2010).
Immune System Interaction
Fonsecin B, along with other fungal metabolites, was synthesized and functionalized for studies related to the immune response against Aspergillus infections. Specifically, it was used to investigate the interaction with MelLec, a C-type lectin receptor, playing a key role in host recognition and immune responses against Aspergillus fumigatus. This research underscores the potential of Fonsecin B in immunological studies and possibly in developing therapeutic strategies (Piras et al., 2021).
Propriétés
Numéro CAS |
1856-95-7 |
|---|---|
Nom du produit |
Fonsecin B |
Formule moléculaire |
C16H16O6 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
2,5-dihydroxy-6,8-dimethoxy-2-methyl-3H-benzo[g]chromen-4-one |
InChI |
InChI=1S/C16H16O6/c1-16(19)7-10(17)14-12(22-16)5-8-4-9(20-2)6-11(21-3)13(8)15(14)18/h4-6,18-19H,7H2,1-3H3 |
Clé InChI |
ZYTKFYQKQVYVMW-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O |
SMILES canonique |
CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O |
melting_point |
176°C |
Autres numéros CAS |
1856-95-7 |
Description physique |
Solid |
Synonymes |
fonsecin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



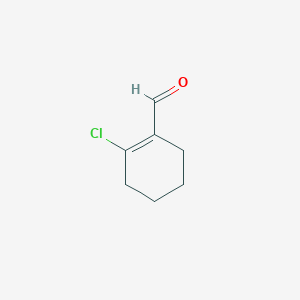
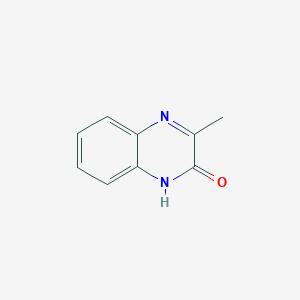
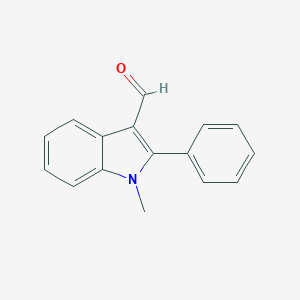
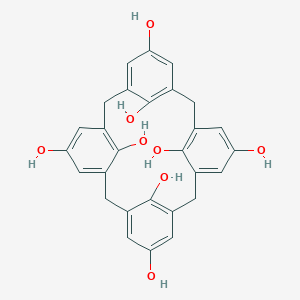
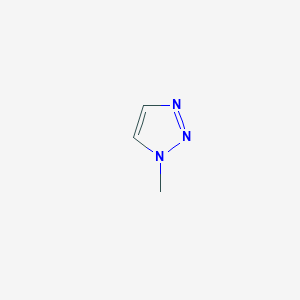
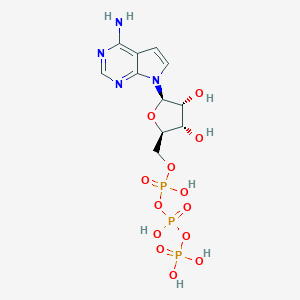
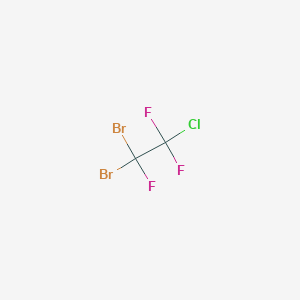
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
